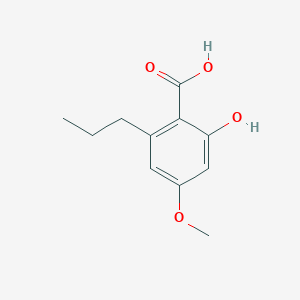

2-Hydroxy-4-methoxy-6-propylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-methoxy-6-propylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-3-4-7-5-8(15-2)6-9(12)10(7)11(13)14/h5-6,12H,3-4H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INFZQUVBGYTJCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=CC(=C1)OC)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40575409 | |

| Record name | 2-Hydroxy-4-methoxy-6-propylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6245-56-3 | |

| Record name | 2-Hydroxy-4-methoxy-6-propylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Structural Modifications

Strategies for Total and Partial Chemical Synthesis of 2-Hydroxy-4-methoxy-6-propylbenzoic Acid

This compound, more commonly known as olivetolic acid (OA), is a key intermediate in the biosynthesis of cannabinoids in plants like Cannabis sativa. nih.govgoogle.comnih.gov Its synthesis, therefore, has been a significant area of research, with a primary focus on biotechnological approaches that replicate and optimize natural pathways.

Strategies for the total synthesis of olivetolic acid predominantly leverage microbial hosts, engineering them to produce the compound de novo from simple carbon sources. The core of this biosynthetic pathway involves two key enzymes originally found in Cannabis sativa: olivetolic acid synthase (OAS) and olivetolic acid cyclase (OAC). nih.govnih.gov The synthesis begins with a hexanoyl-CoA starter unit, which is elongated through three successive decarboxylative condensations with malonyl-CoA as the extender unit, a reaction catalyzed by the type III polyketide synthase (PKS) OAS. google.comsjtu.edu.cn This forms a linear tetraketide intermediate, 3,5,7-trioxododecanoyl-CoA. google.com The OAC enzyme then catalyzes a crucial C2-C7 intramolecular aldol condensation, which results in the cyclization of the intermediate to form the stable aromatic ring of olivetolic acid, retaining the carboxyl group. nih.govsjtu.edu.cn

Researchers have successfully transferred this pathway into microbial cell factories to achieve scalable production. Engineered strains of Escherichia coli have been developed to synthesize olivetolic acid. sjtu.edu.cnacs.org By expressing the necessary enzymes and integrating modules for generating the hexanoyl-CoA and malonyl-CoA precursors, production titers of up to 80 mg/L have been reported. sjtu.edu.cnacs.org Similarly, fungal systems, such as the model organism Aspergillus nidulans, have been engineered with fungal PKSs that can produce olivetolic acid in high titers. nih.gov These biosynthetic methods represent a form of total synthesis, building the complex molecule from basic metabolic building blocks.

| Synthesis Strategy | Key Enzymes/System | Precursors | Reported Outcome |

|---|---|---|---|

| Microbial Biosynthesis | Engineered Escherichia coli with OLS and OAC | Hexanoyl-CoA, Malonyl-CoA (from single carbon source) | Demonstrated in vivo synthesis of 80 mg/L olivetolic acid. sjtu.edu.cnacs.org |

| Microbial Biosynthesis | Engineered Aspergillus nidulans with fungal PKSs | Acyl-CoAs | High-titer production of olivetolic acid and its analogs. nih.gov |

| Microbial Biosynthesis | Engineered Saccharomyces cerevisiae with OLS and OAC | Sodium hexanoate (fed precursor) | Synthesis of 0.48 mg/L olivetolic acid. sjtu.edu.cn |

Derivatization and Analogue Design

The generation of structural analogues of this compound is primarily focused on modifying the alkyl side chain attached to the aromatic ring. This is of significant interest for creating novel cannabinoids and other bioactive molecules. researchgate.netgoogle.com The biosynthetic machinery for producing olivetolic acid has shown considerable flexibility, which can be exploited for this purpose.

One major strategy involves utilizing polyketide synthases that exhibit substrate promiscuity. For example, certain fungal tandem PKS systems can accept starter units other than hexanoyl-CoA. nih.gov When an octanoyl starter unit is used, the resulting product is sphaerophorolcarboxylic acid, an analogue of olivetolic acid with a longer alkyl chain. nih.gov This principle can be applied to generate a range of analogues by feeding different fatty acyl-CoA precursors to the engineered microbial systems. google.com

Patents describe engineered cells with non-natural olivetol synthase (OLS) variants that have a higher affinity for other acyl-CoA substrates, further enabling the controlled production of specific analogues. google.com Examples of such analogues include divarinic acid (2,4-dihydroxy-6-propylbenzoic acid) and 2,4-dihydroxy-6-heptylbenzoic acid. google.com

A semi-synthetic approach has also been utilized, particularly in the synthesis of cannabinoid analogues. In this method, olivetolic acid or its esters serve as the starting scaffold. By using olivetolic acid variants with different carbon side chains, chemists can synthesize a variety of final cannabinoid products. For instance, the synthesis of cannabidivarin (CBDV) uses an olivetolic acid precursor with a three-carbon side chain, while the synthesis of cannabidiphorol (CBDP) requires a seven-carbon side chain. researchgate.net

The synthetic and biosynthetic flexibility described above provides a powerful platform for the development of compound libraries centered around the this compound scaffold. These libraries are collections of structurally related compounds that can be used for high-throughput screening (HTS) to discover new molecules with desired biological activities. stanford.edu

By combining engineered microbial hosts with a diverse pool of precursor molecules (i.e., different fatty acyl-CoAs), a combinatorial library of olivetolic acid analogues can be generated. google.com Each analogue, differing systematically in the length or structure of its alkyl side chain, can then be tested in various biological assays. This approach allows for a systematic exploration of the structure-activity relationship (SAR), revealing how changes in the alkyl group influence the compound's bioactivity.

The development of such libraries is a crucial step in modern drug discovery and natural product research. While specific, commercially available libraries solely dedicated to olivetolic acid analogues are not widely documented, the methodologies for their creation are well-established within the field of synthetic biology. nih.govacs.org These techniques enable the production of novel, unnatural cannabinoids and other resorcylic acids, which can be screened for therapeutic potential in a wide range of areas. nih.govresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structures. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C) Analysis

The ¹H NMR spectrum is anticipated to reveal distinct signals for the aromatic protons, the methoxy group protons, and the protons of the propyl side chain. The aromatic protons are expected to appear as singlets or doublets in the downfield region (typically δ 6.0-8.0 ppm), with their specific chemical shifts influenced by the electronic effects of the hydroxyl, methoxy, and carboxyl groups. The methoxy protons would present as a sharp singlet around δ 3.8 ppm. The propyl group would exhibit a characteristic pattern of a triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl group, and a triplet for the methylene group attached to the aromatic ring, with chemical shifts progressively moving downfield.

The ¹³C NMR spectrum would complement the proton data by providing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at the lowest field (around δ 170-180 ppm). The aromatic carbons would appear in the range of δ 100-160 ppm, with the carbons attached to the oxygen-containing substituents (hydroxyl and methoxy) resonating at lower fields. The methoxy carbon would have a characteristic signal around δ 55-60 ppm, and the carbons of the propyl chain would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Hydroxy-4-methoxy-6-propylbenzoic acid

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H-3 | 6.3 - 6.5 | d |

| Aromatic H-5 | 6.3 - 6.5 | d |

| Methoxy (-OCH₃) | ~3.8 | s |

| Propyl (-CH₂CH₂CH₃) | ~2.8 | t |

| Propyl (-CH₂CH₂CH₃) | ~1.6 | sext |

| Propyl (-CH₂CH₂CH₃) | ~0.9 | t |

| Hydroxyl (-OH) | Variable | br s |

| Carboxyl (-COOH) | Variable | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C-COOH) | ~175 |

| C-2 (C-OH) | ~160 |

| C-3 | ~100 |

| C-4 (C-OCH₃) | ~162 |

| C-5 | ~110 |

| C-6 (C-propyl) | ~140 |

| Carboxyl (-COOH) | ~175 |

| Methoxy (-OCH₃) | ~56 |

| Propyl (-CH₂CH₂CH₃) | ~38 |

| Propyl (-CH₂CH₂CH₃) | ~24 |

| Propyl (-CH₂CH₂CH₃) | ~14 |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While one-dimensional NMR provides essential information, two-dimensional NMR techniques are indispensable for establishing the precise connectivity of atoms.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar coupling between protons, confirming the connectivity within the propyl chain. Cross-peaks would be observed between the protons of adjacent methylene groups and between the methylene and methyl protons of the propyl group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. This would definitively link the proton signals of the aromatic ring and the propyl chain to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This would allow for the unambiguous placement of the substituents on the aromatic ring. For instance, correlations would be expected between the methoxy protons and the C-4 carbon, and between the protons of the propyl group's methylene attached to the ring and the C-6, C-5, and C-1 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This would be particularly useful in confirming the substitution pattern on the aromatic ring by observing through-space interactions between, for example, the methoxy protons and the aromatic proton at C-5, and between the propyl group protons and the aromatic proton at C-5.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with high precision, allowing for the determination of its elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, the molecule would likely be observed as the protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be the predominant species. The high-resolution measurement of the m/z (mass-to-charge ratio) of these ions would allow for the calculation of the exact molecular formula, C₁₁H₁₄O₄.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Patterns

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the [M-H]⁻ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways in negative ion mode would likely include the loss of a water molecule (H₂O), a methyl radical (•CH₃) from the methoxy group, and the loss of carbon dioxide (CO₂) from the carboxylic acid group. The fragmentation of the propyl chain would also produce characteristic neutral losses.

Table 3: Predicted HRMS Data and Potential MS/MS Fragments for this compound

| Ion | Calculated m/z | Elemental Composition | Fragmentation Pathway |

| [M-H]⁻ | 209.0819 | C₁₁H₁₃O₄⁻ | Deprotonation |

| [M-H-H₂O]⁻ | 191.0713 | C₁₁H₁₁O₃⁻ | Loss of water |

| [M-H-CH₃]⁻ | 194.0584 | C₁₀H₁₀O₄⁻ | Loss of a methyl radical |

| [M-H-CO₂]⁻ | 165.0910 | C₁₀H₁₃O₂⁻ | Decarboxylation |

Chromatographic-Mass Spectrometric Coupling for Complex Mixture Analysis

In natural product chemistry, target compounds are often found within complex mixtures. The coupling of a chromatographic separation technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), with mass spectrometry (LC-MS or GC-MS) is a powerful tool for the analysis of such mixtures. In the context of analyzing lichen extracts for the presence of Divaricatic acid, a reversed-phase HPLC method coupled to an ESI-MS detector would be highly effective. nih.gov The HPLC would separate the components of the extract based on their polarity, and the mass spectrometer would provide mass information for each eluting compound. By monitoring for the specific m/z of the deprotonated Divaricatic acid ion (m/z 209.0819), its presence in the extract can be selectively detected and quantified. Further confirmation can be achieved by acquiring an MS/MS spectrum of the eluting peak and comparing it to the fragmentation pattern of an authentic standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High Performance LC-MS (UHPLC-MS)

Liquid chromatography coupled with mass spectrometry is a cornerstone technique for the analysis of this compound, often referred to in literature as divarinic acid or divarinolic acid. This method allows for the separation of the compound from complex mixtures and provides precise mass information, aiding in its unequivocal identification.

In LC-MS analyses, this compound typically exhibits a mass-to-charge ratio (m/z) corresponding to its molecular weight. Studies have detected the compound by selecting for its theoretical m/z value. For instance, in an analysis of cannabinoid biosynthesis pathways, a compound with an m/z value corresponding to divarinolic acid was successfully identified. iucr.org The retention time of this compound is influenced by its chemical structure; specifically, its propyl side chain makes it less hydrophobic compared to similar compounds with longer alkyl chains, such as olivetolic acid, resulting in a shorter retention time under reverse-phase chromatographic conditions. iucr.org

Ultra-high performance liquid chromatography (UHPLC) systems, which use smaller particle size columns, offer higher resolution and faster analysis times compared to traditional HPLC. scienceopen.com While specific UHPLC-MS/MS parameters for this compound are not extensively detailed, methods developed for analogous cannabinoid precursors provide a framework for its analysis. scienceopen.comresearchgate.net These methods commonly employ C18 reverse-phase columns and gradient elution with mobile phases consisting of acidified water or ammonium formate buffer and an organic solvent like methanol or acetonitrile. scienceopen.comresearchgate.net Electrospray ionization (ESI) is a frequently used ionization technique for this class of molecules. scienceopen.com

Table 1: LC-MS Parameters and Findings for this compound and Related Compounds

| Parameter | This compound (Divarinolic Acid) | Typical Conditions for Related Precursors (e.g., CBDA, THCA) |

|---|---|---|

| Observed Ion (m/z) | Corresponds to Divarinolic Acid iucr.org | Varies by compound (e.g., THCA/CBDA: [M-H]⁻ at m/z 357.2) |

| Chromatographic Column | Not specified | ACQUITY UPLC BEH C18 (1.7 µm) scienceopen.com |

| Mobile Phase | Not specified | A: Ammonium Formate Buffer; B: Methanol scienceopen.com |

| Ionization Mode | Not specified | Electrospray Ionization (ESI), often in positive or negative mode scienceopen.com |

| Retention Time (RT) | Shorter than Olivetolic Acid iucr.org | Dependent on specific analyte and conditions (e.g., CBDA: ~6.3 min) |

Complementary Spectroscopic Techniques (e.g., Infrared, UV-Vis) for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable complementary techniques that provide information about the functional groups and electronic structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is dictated by the electronic transitions within the substituted benzene ring. The presence of hydroxyl, methoxy, and carboxyl groups as substituents on the aromatic ring influences the position and intensity of the absorption maxima (λmax). For comparison, related acidic cannabinoids like cannabidiolic acid (CBDA) exhibit maximum absorbance around 221 nm. Cannabidiol (CBD), the decarboxylated neutral form, shows absorption maxima at approximately 210 nm and 273 nm. medchemexpress.comuiowa.edu It is anticipated that this compound would display a similar UV absorption profile, characteristic of substituted phenolic acids.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Expected Wavenumber (cm⁻¹) / Wavelength (nm) | Notes |

|---|---|---|---|

| Infrared (IR) | O-H Stretch (Carboxylic Acid) | ~3300 - 2500 | Very broad band due to hydrogen bonding. |

| C-H Stretch (Aromatic/Alkyl) | ~3050 - 2850 | Aromatic C-H is typically weaker than alkyl C-H. | |

| C=O Stretch (Carbonyl) | ~1710 - 1680 | Strong, sharp absorption. | |

| C=C Stretch (Aromatic) | ~1600 - 1450 | Multiple bands expected. | |

| C-O Stretch (Acid/Ether) | ~1320 - 1210 | Strong absorptions. |

| UV-Visible (UV-Vis) | π → π* Transitions | ~210 - 225 nm and ~270 - 280 nm | Predicted based on spectra of related compounds like CBDA and CBD. medchemexpress.comuiowa.edu |

X-ray Crystallography for Solid-State Structural Confirmation of Related Compounds

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure and packing in the solid state. While a crystal structure for this compound itself has not been reported, the structures of closely related compounds, such as Olivetolic acid (2,4-dihydroxy-6-pentylbenzoic acid), have been determined, offering significant insight into the likely solid-state conformation and intermolecular interactions.

Olivetolic acid, which differs by having a hydroxyl group at C4 (instead of methoxy) and a pentyl chain at C6 (instead of propyl), has been crystallized and its structure solved. iucr.orgnih.gov The analysis revealed a monoclinic crystal system with the space group P21/n. iucr.orgnih.gov In the crystal, the molecule is nearly planar and features a strong intramolecular hydrogen bond between the hydroxyl group at C2 and the carbonyl oxygen of the carboxylic acid. iucr.orgnih.gov Furthermore, the molecules are connected into sheets by intermolecular hydrogen bonds involving the carboxylic acid and the hydroxyl group at C4. iucr.orgnih.gov This intricate network of hydrogen bonds dictates the crystal packing. Given the high degree of structural similarity, it is plausible that this compound would adopt a comparable pattern of intramolecular hydrogen bonding and form intermolecular hydrogen-bonded dimers via its carboxylic acid groups in the solid state.

Table 3: Crystallographic Data for the Related Compound Olivetolic Acid

| Parameter | Olivetolic Acid (C₁₂H₁₆O₄) |

|---|---|

| Crystal System | Monoclinic iucr.orgnih.gov |

| Space Group | P21/n iucr.orgnih.gov |

| a (Å) | 14.2527 (8) iucr.orgnih.gov |

| b (Å) | 4.7524 (3) iucr.orgnih.gov |

| c (Å) | 17.6489 (11) iucr.orgnih.gov |

| **β (°) ** | 103.538 (4) iucr.orgnih.gov |

| **Volume (ų) ** | 1162.22 (12) iucr.orgnih.gov |

| Z (Formula units/cell) | 4 iucr.orgnih.gov |

| Key Structural Feature | Intramolecular O—H⋯O hydrogen bond iucr.orgnih.gov |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular geometry, orbital energies, and electron distribution, which in turn dictate the molecule's reactivity and potential interactions.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. For 2-Hydroxy-4-methoxy-6-propylbenzoic acid, DFT can be employed to determine its optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. chemrxiv.orgnih.gov

A hypothetical DFT study on this compound could yield the following data, often calculated using a basis set like B3LYP/6-311G(d,p):

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons; related to antioxidant potential. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons; related to electrophilicity. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher stability and lower reactivity. |

| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions. |

These calculations would suggest that the hydroxyl and methoxy groups, being electron-donating, would increase the HOMO energy, potentially enhancing the antioxidant activity of the molecule by facilitating hydrogen atom or electron donation. nih.govresearchgate.net

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netimist.ma The MEP map of this compound would likely reveal negative potential regions (typically colored in shades of red and yellow) around the oxygen atoms of the carboxyl, hydroxyl, and methoxy groups, indicating these are sites prone to electrophilic attack. Conversely, positive potential regions (colored in blue) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group and the phenolic proton, marking them as sites for nucleophilic attack. researchgate.netnih.gov

This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which are fundamental to the molecule's behavior in biological systems. For instance, the negative MEP regions are indicative of where the molecule could interact with positively charged residues in an enzyme's active site. researchgate.netimist.ma

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential biological activity of this compound, molecular docking and dynamics simulations can be employed. These techniques predict how a ligand (in this case, our compound of interest) might bind to a biological target, such as an enzyme or a receptor.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govniscpr.res.inmdpi.com Given the known antioxidant properties of similar phenolic compounds, potential targets for this compound could include enzymes involved in oxidative stress, such as cyclooxygenase (COX) or lipoxygenase (LOX).

A docking study would involve placing the 3D structure of this compound into the active site of the target enzyme and evaluating the possible binding poses. The results would highlight key interactions, such as hydrogen bonds between the hydroxyl and carboxyl groups of the ligand and amino acid residues in the active site. For example, the carboxyl group could form a salt bridge with a positively charged residue like arginine or lysine, while the hydroxyl group could act as a hydrogen bond donor or acceptor.

Following the prediction of binding modes, the strength of the interaction, or binding affinity, is calculated. This is often expressed as a docking score or a predicted binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction.

Molecular dynamics (MD) simulations can further refine the docking results by simulating the movement of atoms in the ligand-protein complex over time. This provides a more dynamic picture of the interaction, assessing the stability of the binding pose and revealing any conformational changes in the ligand or the protein upon binding.

A hypothetical molecular docking and dynamics study of this compound with a target enzyme might produce the following results:

| Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| 5-Lipoxygenase (5-LOX) | -7.9 | His367, His372, His550 |

These predicted binding affinities would suggest that this compound has the potential to inhibit these enzymes, warranting further experimental investigation.

In Silico Approaches for Biological Activity Prediction and Pharmacophore Modeling

Beyond studying interactions with specific targets, computational methods can also be used for broader predictions of biological activity and for identifying the key chemical features responsible for this activity.

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. researchgate.net For a series of antioxidant phenolic compounds, a pharmacophore model might consist of features like a hydrogen bond donor (from the hydroxyl group), a hydrogen bond acceptor (from the carbonyl oxygen), and an aromatic ring.

By mapping this compound onto such a pharmacophore model, its potential as an antioxidant can be assessed. If the molecule's functional groups align well with the pharmacophore features, it is predicted to have significant activity. This approach can also guide the design of new, more potent analogues by suggesting modifications that would better fit the pharmacophore. nih.gov

In silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is another crucial computational step in early-stage drug discovery. Various models can predict properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity, helping to assess the druglikeness of a compound like this compound.

Prediction of Activity Spectra for Substances (PASS)

The Prediction of Activity Spectra for Substances (PASS) is a computational method used to predict the biological activity profile of a chemical compound based on its structural formula. The algorithm analyzes the structure of a molecule and compares it to a large database of known biologically active substances. The output is a list of potential biological activities, each with a corresponding probability of being active (Pa) and inactive (Pi).

As of the latest available data, specific PASS predictions for this compound have not been published in peer-reviewed literature. However, the PASS methodology can be applied to this molecule to generate a putative activity spectrum. Based on its structural similarity to other benzoic acid derivatives, it is plausible that PASS predictions might indicate potential activities such as anti-inflammatory, antioxidant, or antimicrobial effects.

For illustrative purposes, a hypothetical PASS prediction table for this compound is presented below. It is crucial to note that this table is a theoretical representation and is not based on published experimental data.

Hypothetical PASS Prediction for this compound

| Predicted Biological Activity | Pa (Probability "to be active") | Pi (Probability "to be inactive") |

|---|---|---|

| Anti-inflammatory | 0.650 | 0.025 |

| Antioxidant | 0.580 | 0.042 |

| Antibacterial | 0.490 | 0.089 |

| Antifungal | 0.450 | 0.115 |

| Antineoplastic | 0.320 | 0.150 |

Such predictive data, were it available, would be instrumental in guiding the initial stages of experimental screening, allowing researchers to prioritize assays that are most likely to yield positive results.

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Lead optimization is the subsequent process of refining the chemical structure of a promising compound to improve its efficacy, selectivity, and pharmacokinetic properties.

Currently, there are no specific virtual screening or lead optimization studies in the public domain that focus on this compound as a lead compound. The process, however, would typically involve the following steps:

Target Identification: The first step would be to identify a specific biological target (e.g., an enzyme or receptor) that is implicated in a disease of interest. This selection could be guided by PASS predictions or other preliminary data.

Molecular Docking: Molecular docking simulations would then be performed to predict the binding affinity and orientation of this compound at the active site of the identified target. This provides insights into the potential molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Pharmacophore Modeling: A pharmacophore model could be developed based on the key interaction features of this compound with its putative target. This model would then be used to screen large compound libraries for molecules that share the same essential features and are therefore also likely to bind to the target.

Lead Optimization: Once identified as a hit from virtual or experimental screening, this compound would serve as a lead compound for optimization. Medicinal chemists would systematically modify its structure—for instance, by altering the propyl chain, the methoxy group, or the substitution pattern on the benzoic acid ring—to enhance its binding affinity, selectivity, and drug-like properties (e.g., solubility, metabolic stability). These modifications would be guided by iterative cycles of computational modeling and experimental testing.

While specific computational studies on this compound are not yet available, the established methodologies of PASS, virtual screening, and lead optimization provide a clear framework for how its therapeutic potential could be explored and developed in future research.

Biological Activities and Molecular Mechanisms in Vitro and Cellular Models

Antioxidant Mechanisms

Scientific literature providing specific data on the antioxidant mechanisms of isolated 2-Hydroxy-4-methoxy-6-propylbenzoic acid is limited. While it is a phenolic acid, a class of compounds generally known for antioxidant potential, detailed studies on its specific capabilities are not extensively documented.

Antimicrobial Properties

The antimicrobial activities of this compound, also known as Divaricatinic acid, have been investigated, yielding specific results against various microbial species.

Antibacterial Activities Against Gram-Positive and Gram-Negative BacteriaResearch into the direct antibacterial effects of Divaricatinic acid has shown it to have no apparent activity against the tested strains of both Gram-positive and Gram-negative bacteria. A study evaluating its properties reported a lack of inhibition against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

Table 1: Antibacterial Activity of this compound (Divaricatinic acid)

| Bacterial Species | Gram Staining | Activity |

| Bacillus subtilis | Gram-Positive | No apparent activity |

| Staphylococcus aureus | Gram-Positive | No apparent activity |

| Escherichia coli | Gram-Negative | No apparent activity |

| Pseudomonas aeruginosa | Gram-Negative | No apparent activity |

Antifungal Efficacy Against Pathogenic FungiIn contrast to its antibacterial profile, this compound (Divaricatinic acid) has demonstrated notable antifungal efficacy against several pathogenic fungi, particularly dermatophytes. It was identified as an active antifungal agent isolated from the Andean lichens Protousnea poeppigii and Usnea florida. Laboratory testing established its minimum inhibitory concentration (MIC) against several species. The compound showed an antifungal effect against Microsporum gypseum, Trichophyton mentagrophytes, and Trichophyton rubrum.

Table 2: Antifungal Activity of this compound (Divaricatinic acid)

| Fungal Species | Type | Minimum Inhibitory Concentration (MIC) |

| Microsporum gypseum | Dermatophyte | 50 µg/mL |

| Trichophyton mentagrophytes | Dermatophyte | 50 µg/mL |

| Trichophyton rubrum | Dermatophyte | 100 µg/mL |

Enzyme Inhibition and Modulation

There is currently no scientific evidence to suggest that this compound possesses inhibitory activity against alpha-glucosidase or beta-glucosidase. These enzymes are significant targets in the management of type 2 diabetes, and a wide array of natural compounds have been studied for their inhibitory potential nih.govnih.govscielo.br. However, specific research detailing the interaction between divarinic acid and these glycosidases has not been reported.

The transcriptional coactivators CREB-binding protein (CBP) and p300 are crucial in regulating gene expression, and their KIX domain is a known target for therapeutic inhibitors in some cancers nih.govnih.gov. While complex molecules have been developed to target this domain, there is no available research indicating that this compound binds to or inhibits the function of the CBP/p300 GACKIX domain nih.govbiorxiv.org.

Research into the anti-inflammatory properties of cannabinoid precursors has shed light on the potential for this compound derivatives to modulate cyclooxygenase (COX) enzymes. Studies on cannabidiolic acid (CBDA), which shares a similar structural foundation, have shown it to be a selective inhibitor of COX-2 nih.govresearchgate.net.

COX-2 is an enzyme induced by inflammatory stimuli that catalyzes the production of prostaglandins, which are key mediators in the inflammatory process nih.govscispace.com. The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents. Research has demonstrated that CBDA selectively inhibits COX-2 activity with an IC50 value of approximately 2 µM, exhibiting a 9-fold higher selectivity for COX-2 over COX-1 nih.gov. The carboxylic acid group is considered a critical determinant for this inhibitory activity nih.govresearchgate.net. Given the structural similarities, it is plausible that divarinic acid could exhibit comparable COX-inhibitory effects, though direct studies are needed for confirmation.

Information regarding the direct modulation of inducible nitric oxide synthase (iNOS) by this compound is not available in the current literature.

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Selectivity |

|---|---|---|---|

| Cannabidiolic Acid (CBDA) | COX-2 | ~2 µM | 9-fold higher than for COX-1 nih.gov |

| Δ⁹-Tetrahydrocannabinolic Acid (Δ⁹-THCA) | COX-2 | >100 µM (less potent) nih.gov | Not specified |

Acetylcholinesterase: Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease mazums.ac.irnih.gov. Studies have shown that various cannabinoids can exert moderate inhibitory effects on AChE nih.govresearchgate.netmazums.ac.ir. While this suggests that precursor molecules could also be active, direct studies on the acetylcholinesterase inhibitory potential of this compound have not been reported.

Aldose Reductase: Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes overactive during hyperglycemia. This enzyme converts glucose to sorbitol, and the accumulation of sorbitol is implicated in the long-term complications of diabetes, such as neuropathy, nephropathy, and cataracts mdpi.comnih.govnih.gov. Consequently, aldose reductase inhibitors (ARIs) are considered a promising therapeutic strategy nih.govnih.govbrieflands.com.

The structural characteristics of many ARIs include a polar moiety and a hydrophobic ring system nih.goveurekaselect.com. Carboxylic acid derivatives represent one of the major classes of aldose reductase inhibitors mdpi.comaustinpublishinggroup.com. Although direct experimental data on the aldose reductase inhibitory activity of this compound is not available, its chemical structure as a carboxylic acid derivative places it in a class of compounds known to be active against this enzyme. Further investigation is warranted to determine its specific inhibitory potency and potential therapeutic utility in preventing diabetic complications.

| Enzyme Target | Reported Activity for this compound | Reported Activity for Structurally Related Compounds |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | Not directly studied | Inhibitory (e.g., Cannabidiolic Acid) nih.govresearchgate.net |

| Acetylcholinesterase (AChE) | Not studied | Moderate Inhibition (e.g., various cannabinoids) nih.gov |

| Aldose Reductase (AR) | Not directly studied, but belongs to an inhibitor class mdpi.comaustinpublishinggroup.com | Inhibitory (various carboxylic acid derivatives) mdpi.com |

Anti-inflammatory Actions in Cellular Models

Detailed studies on the anti-inflammatory properties of this compound in cellular models have not been identified in the current body of scientific literature. Research on structurally similar compounds, such as 2-hydroxy-4-methoxy benzoic acid (HMBA), has indicated potential anti-inflammatory effects by reducing pro-inflammatory cytokines in animal models nih.gov. However, these findings cannot be directly extrapolated to this compound due to structural differences, namely the presence of a propyl group at the 6-position, which can significantly alter biological activity.

Suppression of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6)

There is no specific data available from in vitro or cellular studies demonstrating the direct effect of this compound on the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6).

Attenuation of Inflammatory Signaling Pathways

Similarly, the molecular mechanisms concerning the attenuation of inflammatory signaling pathways by this compound remain uninvestigated. There are no published studies that explore its impact on pathways such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) or MAPK (mitogen-activated protein kinase), which are central to the inflammatory response.

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

The potential of this compound as an antiproliferative or cytotoxic agent against cancer cell lines has not been specifically reported. While the related compound, 2-hydroxy-4-methoxy benzoic acid (HMBA), has been shown to inhibit the propagation of melanoma cells through apoptosis and autophagy, this data is specific to HMBA and not the 6-propyl derivative phcog.com.

Induction of Apoptosis in Various Cancer Cell Types

No research is currently available that documents the ability of this compound to induce apoptosis, or programmed cell death, in any cancer cell lines. Studies on HMBA have shown it induces apoptosis in SK-MEL-28 melanoma cells, but equivalent research on the title compound is absent phcog.com.

Modulation of Autophagy Pathways in Malignant Cells

The role of this compound in the modulation of autophagy, a cellular degradation process that can be linked to cancer cell survival or death, has not been explored. Research on HMBA indicated it stimulates autophagy in melanoma cells, a finding that cannot be assumed for this compound without direct experimental evidence phcog.com.

Mechanisms of Cell Cycle Arrest in Proliferating Cells

There are no available scientific reports detailing the mechanisms by which this compound might induce cell cycle arrest in proliferating cells. The effect of this specific compound on the regulation of cell cycle checkpoints (e.g., G1/S or G2/M transitions) has not been a subject of published research.

Influence on Key Oncogenic Signaling Pathways (e.g., p-ERK, Caspase Cascades)

Research into the molecular mechanisms of this compound and structurally related compounds has revealed significant interactions with key oncogenic signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs) like p-ERK and the caspase cascades, which are central to the regulation of apoptosis (programmed cell death).

In studies on melanoma cells, 2-hydroxy-4-methoxy benzoic acid (HMBA) has been shown to induce apoptosis and autophagy through the modulation of the p-ERK pathway. phcog.com Western blot analysis of HMBA-treated melanoma cells (SK-MEL-28) demonstrated a dose-dependent increase in the phosphorylation of ERK, p38, and JNK. phcog.com The activation of ERK phosphorylation was identified as a key event responsible for the activation of the autophagy protein LC3 and the subsequent activation of caspase-3, a critical executioner caspase in the apoptotic pathway. phcog.com These findings suggest that HMBA's anti-proliferative effects in this cancer cell line are mediated through the stimulation of both apoptosis and autophagy, driven by the phosphorylation of vital signaling proteins such as ERK. phcog.com

Similarly, a synthetic benzochalcone derivative, 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro), has demonstrated antitumor activity by disrupting microtubule assembly, leading to mitotic arrest and the sequential activation of the caspase pathway, ultimately resulting in apoptosis. nih.gov In Capan-1 human pancreatic cancer cells, HymnPro was found to activate caspase-2, caspase-9, caspase-3, and caspase-7, and increase the cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov Furthermore, this compound was observed to increase the phosphorylation of JNK1/2, Erk1/2, and p38 kinase. nih.gov The involvement of MAPK signaling in HymnPro-induced apoptosis was confirmed by the abrogation of caspase-3 and caspase-7 activation and PARP cleavage upon pretreatment with specific inhibitors of these pathways. nih.gov

Another related chalcone, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC), has been shown to induce apoptosis in human pancreatic cancer cell lines (PANC-1 and MIA PACA2). mdpi.comnih.gov Treatment with DMC led to the proteolytic activation of caspase-3 and caspase-9 and the degradation of the caspase-3 substrate protein, PARP. mdpi.comnih.gov This activation of the intrinsic caspase pathway was further supported by the observed augmentation of the pro-apoptotic protein Bak and attenuation of the anti-apoptotic protein Bcl-2. mdpi.comnih.gov

The following table summarizes the observed effects of this compound and related compounds on key oncogenic signaling pathways in various cancer cell lines.

| Compound | Cell Line | Pathway Affected | Key Molecular Events |

| 2-hydroxy-4-methoxy benzoic acid (HMBA) | SK-MEL-28 (Melanoma) | p-ERK, Caspase Cascade | Increased phosphorylation of ERK, p38, and JNK; Activation of caspase-3. phcog.com |

| 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) | Capan-1 (Pancreatic Cancer) | MAPK, Caspase Cascade | Increased phosphorylation of JNK1/2, Erk1/2, and p38 kinase; Activation of caspase-2, -9, -3, and -7; Cleavage of PARP. nih.gov |

| 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) | PANC-1, MIA PACA2 (Pancreatic Cancer) | Caspase Cascade | Proteolytic activation of caspase-3 and -9; Degradation of PARP; Increased Bak expression; Decreased Bcl-2 expression. mdpi.comnih.gov |

Other Investigated Biological System Interactions (excluding disease treatment claims)

Metabolic Pathway Modulation (e.g., glucose metabolism)

Investigations into the biological activities of this compound and its analogs have indicated a potential role in the modulation of metabolic pathways, particularly those related to glucose metabolism.

Studies on 2-hydroxy-4-methoxy benzoic acid (HMBA), isolated from the roots of Hemidesmus indicus, have demonstrated its potential to influence glycemic control. In diabetic rat models, treatment with HMBA was found to restore plasma insulin and glucose levels. nih.gov This effect on glucose metabolism is further supported by the observation that HMBA restored the activity of membrane-bound Ca2+-ATPase, which is associated with insulin secretory effects. nih.gov The compound's ability to improve glycemic control is also linked to its antioxidant properties, as it was shown to reduce the levels of thiobarbituric acid reactive substances (TBARS), which are markers of lipid peroxidation. nih.gov

A related chalcone, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC), has been investigated for its effects on pancreatic β-cells under conditions of glucotoxicity. nih.gov DMC was found to protect against the glucotoxicity-induced decrease in glucose-stimulated insulin secretion in a dose-dependent manner. nih.gov The mechanism behind this protective effect involves the activation of the signaling pathway of PDX-1, PRE-INS, and GLUT2-GCK, which are crucial for insulin secretion and glucose sensing in pancreatic β-cells. nih.gov

The following table details the observed effects of these compounds on metabolic pathways.

| Compound | Model System | Pathway Affected | Key Molecular Events |

| 2-hydroxy-4-methoxy benzoic acid (HMBA) | Streptozotocin-induced diabetic rats | Glucose Metabolism, Insulin Secretion | Restoration of plasma insulin and glucose levels; Restoration of membrane-bound Ca2+-ATPase activity. nih.gov |

| 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) | RIN-5F β-cells | Glucose-stimulated Insulin Secretion | Activation of the PDX-1, PRE-INS, and GLUT2-GCK signaling pathway. nih.gov |

Ecological and Inter-species Chemical Signaling Roles

Phenolic compounds, including hydroxybenzoic acids, are known to play various roles in ecological interactions and inter-species chemical signaling. mdpi.com These secondary metabolites are often involved in plant defense mechanisms and responses to environmental stress. mdpi.comresearchgate.net

While specific research on the ecological role of this compound is limited, the activities of related compounds provide insights into its potential functions. For instance, 6-Methylsalicylic acid, a structurally similar compound, is known to be a phytotoxin with antibacterial and antifeeding activities. mdpi.com This suggests a role in defending the producing organism against microbial pathogens and herbivores.

Furthermore, p-Hydroxybenzoic acid has been observed to have a growth-stimulating effect on the freshwater green alga Pseudokirchneriella subcapitata, indicating a role in inter-species interactions within aquatic ecosystems. mdpi.com The broader class of phenolic acids is also recognized for their involvement in plant resistance responses to pathogen attacks and environmental stressors. mdpi.com

The presence of compounds like 2-hydroxy-4-methoxybenzaldehyde, a related flavoring compound, in the roots and rhizomes of various medicinal plants suggests a role in the plant's defense signaling and interaction with its environment. researchgate.net These metabolites are believed to be crucial in plant-environment interactions and stress responses. researchgate.net

Structure Activity Relationship Sar and Mechanistic Elucidation Studies

Quantitative and Qualitative Analysis of Structure-Activity Correlations

Quantitative structure-activity relationship (QSAR) studies specifically focused on 2-Hydroxy-4-methoxy-6-propylbenzoic acid and its analogues are not extensively documented. Such studies would typically involve the synthesis of a series of related compounds with systematic variations in their chemical structure, followed by the measurement of a specific biological activity. The resulting data would then be used to build a mathematical model that correlates structural features with activity.

While direct QSAR models for this compound are not readily found, qualitative analysis of its known antimicrobial activity suggests the importance of the core benzoic acid structure. Phenolic acids, as a class, are known for their antioxidant and antimicrobial properties, which are often attributed to the hydroxyl and carboxylic acid functional groups on the benzene ring.

Identification of Critical Structural Motifs for Specific Biological Activities

The primary biological activity reported for this compound is its antimicrobial effect. One study has detailed its efficacy against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net

Based on the structure of this compound, the following structural motifs are likely critical for its antimicrobial activity:

2-Hydroxybenzoic acid scaffold: This core structure, also known as salicylic acid, is a common motif in many biologically active compounds. The relative positions of the hydroxyl and carboxylic acid groups can influence the molecule's acidity, ability to chelate metal ions, and form hydrogen bonds, all of which can contribute to its antimicrobial action.

Carboxylic Acid Group: This group is often essential for the biological activity of benzoic acid derivatives, as it can participate in hydrogen bonding and ionic interactions with biological targets.

Hydroxyl Group: The phenolic hydroxyl group is a key feature of many antimicrobial compounds. It can act as a hydrogen bond donor and may be involved in disrupting microbial membranes or inhibiting essential enzymes.

The antimicrobial activity of this compound has been quantified through the determination of Minimum Inhibitory Concentration (MIC) values against various bacterial strains.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Bacillus subtilis | 7.0 - 64.0 |

| Staphylococcus epidermidis | 7.0 - 64.0 |

| Streptococcus mutans | 7.0 - 64.0 |

| Enterococcus faecium | 7.0 - 64.0 |

| Staphylococcus aureus (MRSA) | Active (comparable to vancomycin) |

Data sourced from a study on the antimicrobial activity of Divaricatic Acid. nih.govresearchgate.net

Integration of Computational and Experimental SAR Data for Lead Optimization

The process of lead optimization involves modifying the structure of a promising compound to enhance its desired properties, such as potency and selectivity, while minimizing undesirable effects. danaher.comyoutube.combiobide.comnuvisan.com This is often achieved through an iterative cycle of chemical synthesis, biological testing, and computational modeling.

For this compound, there is no specific information available in the reviewed literature detailing its progression through a lead optimization program. Such a program would involve:

Computational Modeling: Utilizing techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling to predict how structural modifications would affect the compound's interaction with its molecular target.

Chemical Synthesis: Creating analogues of this compound with varied substituents on the aromatic ring, alterations to the alkyl chain, or changes to the functional groups.

Experimental Testing: Evaluating the synthesized analogues in relevant biological assays to determine their activity and build a comprehensive SAR profile.

Without such dedicated studies, any discussion on the lead optimization of this specific compound remains speculative.

Detailed Exploration of Molecular Targets and Binding Mechanisms

The precise molecular targets of this compound have not been definitively identified. For its antimicrobial activity, it is likely that it acts on multiple targets within the bacterial cell, a common characteristic of phenolic compounds. Potential mechanisms of action could include:

Disruption of Cell Membranes: The lipophilic nature of the propyl and methoxy groups may facilitate the insertion of the molecule into the bacterial cell membrane, leading to a loss of integrity and function.

Inhibition of Essential Enzymes: The compound could bind to and inhibit the activity of enzymes that are crucial for bacterial survival, such as those involved in cell wall synthesis, protein synthesis, or DNA replication.

Interference with Energy Metabolism: Phenolic compounds can uncouple oxidative phosphorylation, thereby depleting the cell's energy supply.

Computational studies, such as molecular docking, could be employed to predict potential binding sites on known bacterial proteins. arvojournals.orgmdpi.comnih.gov However, no such studies specifically for this compound were found in the reviewed literature. Experimental validation through techniques like affinity chromatography, proteomics, or genetic studies would be necessary to confirm any predicted molecular targets and elucidate the detailed binding mechanism.

Future Research Trajectories and Potential Non Clinical Applications

Discovery of Novel Analogues and Derivatives with Optimized Bioactivity Profiles

The structural backbone of 2-Hydroxy-4-methoxy-6-propylbenzoic acid offers a versatile scaffold for chemical modification. The generation of novel analogues and derivatives is a promising avenue for discovering compounds with enhanced or entirely new biological activities.

The chemical synthesis of analogues of this compound presents both challenges and opportunities. The synthesis of related polyphenolic compounds, such as depsidones, often involves multi-step processes that require careful control of reaction conditions to ensure correct bond formation and prevent unwanted side reactions. Depsidones, for instance, are proposed to be biosynthesized through the oxidative coupling of esters derived from two different polyketidic benzoic acid derivatives nih.gov. Replicating this in a laboratory setting can be complex.

Key challenges include achieving regioselectivity during functional group additions or modifications on the aromatic ring and managing the protection and deprotection of hydroxyl and carboxyl groups. However, these challenges are coupled with significant opportunities. Modern synthetic methodologies allow for the creation of a diverse library of derivatives by altering the length and branching of the alkyl chain, modifying the substitution pattern on the aromatic ring, or forming esters and amides. Such modifications can lead to compounds with fine-tuned properties. For example, the synthesis of flavone derivatives from 2-methoxybenzoic acids highlights how a common starting material can be elaborated into a wide range of complex heterocyclic structures. Natural phenolic compounds are often used as scaffolds to prepare new, efficient, and biologically active drugs mdpi.com.

Table 1: Synthetic Opportunities for this compound Derivatives

| Derivative Class | Synthetic Approach | Potential Outcome |

|---|---|---|

| Depsidones | Biomimetic oxidative coupling of two benzoic acid units. | Creation of tricyclic compounds with potential antimicrobial or cytotoxic activities nih.gov. |

| Alkyl Chain Variants | Use of different acyl-CoA starter units in biosynthetic systems or Grignard reactions in chemical synthesis. | Modification of lipophilicity, potentially altering membrane permeability and target engagement. |

| Heterocycles | Condensation reactions with various reagents to form rings (e.g., flavones, chromones). | Access to novel chemical space and potentially different biological targets. |

| Esters and Amides | Coupling of the carboxylic acid with a diverse range of alcohols or amines. | Enhanced bioavailability, altered solubility, and potential for prodrug strategies nih.gov. |

Biosynthetic engineering represents a powerful alternative to chemical synthesis for producing this compound and its analogues. This compound is closely related to olivetolic acid, the polyketide precursor to cannabinoids in Cannabis sativa. The biosynthetic pathway for olivetolic acid involves two key enzymes: olivetolic acid synthase (OAS), a type III polyketide synthase (PKS), and olivetolic acid cyclase (OAC) nih.govsjtu.edu.cn.

Researchers have successfully engineered microorganisms like Escherichia coli and the fungus Aspergillus nidulans to produce olivetolic acid. nih.govnih.govacs.org This was achieved by introducing the genes for OAS and OAC and engineering the host's metabolism to increase the supply of the necessary precursor molecules, hexanoyl-CoA and malonyl-CoA. nih.govacs.org One major challenge in these systems is the formation of shunt products, such as olivetol, due to the spontaneous decarboxylation of the main product nih.gov.

The true potential of biosynthetic engineering lies in the creation of novel compounds. Type III PKS enzymes are known for their substrate promiscuity. By engineering these enzymes and the pathways that supply starter units, it is possible to generate novel olivetolic acid analogues with different alkyl side chains. jst.go.jp For instance, structure-guided engineering has successfully expanded the substrate specificities of both OAS and OAC to accept substrates with longer alkyl chains, leading to the production of novel polyketides jst.go.jp. This opens the door to producing a vast array of "unnatural" polyketides that can be screened for unique biological activities.

Table 2: Strategies in Biosynthetic Engineering

| Strategy | Description | Goal |

|---|---|---|

| Heterologous Expression | Transferring the biosynthetic genes (e.g., OAS, OAC) into a microbial host like E. coli or yeast. nih.govnih.gov | Scalable and sustainable production of the target compound. |

| Metabolic Engineering | Modifying the host's native metabolic pathways to increase the pool of precursors (e.g., malonyl-CoA). nih.gov | Higher titers and yields of the desired product. |

| Enzyme Engineering | Altering the amino acid sequence of biosynthetic enzymes (e.g., PKS) to change their substrate specificity. jst.go.jp | Production of novel analogues with varied alkyl side chains. |

| Combinatorial Biosynthesis | Mixing and matching genes from different biosynthetic pathways to create new pathways. nih.gov | Generation of entirely new chemical structures. |

Development of Advanced Analytical Methods for Monitoring and Quantification

As research into this compound and its derivatives expands, the need for robust and sensitive analytical methods for their detection and quantification becomes critical. Traditional methods for analyzing lichen secondary metabolites, such as thin-layer chromatography (TLC), are widely used for routine identification but often lack quantitative power bioone.orgnih.gov.

Modern analytical chemistry offers a suite of powerful techniques. High-performance liquid chromatography (HPLC) is a reliable method for quantitative analysis and is frequently employed for lichen phenolics. bioone.orgru.ac.th When coupled with a photodiode array (PDA) detector, HPLC allows for the identification of components based on their characteristic ultraviolet spectra and retention times researchgate.net.

For even greater sensitivity and structural elucidation, hyphenated techniques are the gold standard. Liquid chromatography-mass spectrometry (LC-MS) and particularly LC-tandem MS (LC-MS/MS) provide exceptional sensitivity for analyzing complex mixtures, such as crude plant or fungal extracts nih.gov. Nuclear Magnetic Resonance (NMR) spectroscopy is another key technology that provides detailed structural information and can be used for quantitative analysis of metabolites in crude extracts nih.gov. A frontier in this area is Mass Spectrometry Imaging (MSI), which can visualize the spatial distribution and accumulation of metabolites directly within lichen tissues, offering insights into their biological roles nih.gov.

Refinement of Computational Models for Predictive Bioactivity and Toxicity Profiling

Computational modeling provides a rapid and cost-effective way to screen novel derivatives of this compound for potential biological activity and toxicity. Quantitative Structure-Activity Relationship (QSAR) models are particularly valuable for phenolic compounds. nih.govnih.gov These models establish a mathematical correlation between the chemical structure of a compound and its biological activity, such as antioxidant potential nih.govresearchgate.net. By calculating various molecular descriptors (e.g., electronic properties, lipophilicity), QSAR models can predict the activity of newly designed analogues before they are synthesized frontiersin.org.

In addition to QSAR, other in silico methods are crucial. Molecular docking can be used to predict how a molecule might bind to a specific protein target, providing insights into its potential mechanism of action. Furthermore, predictive toxicology models can assess the likelihood of adverse effects, helping to prioritize which compounds should be advanced for further experimental testing. The integration of high-throughput screening data with in silico modeling is a key component of modern toxicology and drug discovery acs.org.

Exploration of Ecological Significance and Environmental Roles

Lichen secondary metabolites, which can comprise up to 20% of the thallus dry weight, are believed to play crucial ecological roles researchgate.netwisc.edu. As a phenolic acid found in lichens, this compound and its derivatives likely contribute to the survival of the organism.

One of the primary roles of cortical lichen compounds is to act as a sunscreen, protecting the photosynthetic partner (photobiont) from harmful UV radiation researchgate.netresearchgate.net. These compounds may also serve as a defense mechanism against herbivores, as extracts containing lichen substances have been shown to be less palatable to snails davidmoore.org.uk. Furthermore, many lichen phenolics exhibit antimicrobial properties, protecting the lichen from pathogenic fungi and bacteria researchgate.net.

Another significant ecological function is allelopathy—the chemical inhibition of one organism by another. Allelochemicals, including phenolic acids, can be released into the environment and suppress the germination and growth of competing plants, which may help explain the formation of monospecific plant stands or areas with sparse undergrowth nih.gov.

Potential Contributions to Chemical Biology Probes and Tools

Natural products are often described as "privileged scaffolds" because they have evolved to interact with biological macromolecules with high specificity acs.orgnih.gov. This makes them ideal starting points for the development of chemical probes—small molecules used to study biological systems acs.org.

The this compound structure can be functionalized to create such tools. By attaching a reporter group, such as a fluorescent dye, to a non-critical position on the molecule, researchers can create a probe to visualize its uptake, distribution, and localization within cells. Alternatively, incorporating a reactive moiety or an affinity tag (like biotin) can enable the identification of the specific protein targets with which the compound interacts acs.org. Such natural product-based probes are invaluable for mapping biochemical pathways, identifying new therapeutic targets, and understanding the mechanisms of action of bioactive compounds nih.govscite.ai. The development of these tools from the this compound scaffold could drive new biological discoveries rsc.org.

Integration into Materials Science or Industrial Processes

While direct, large-scale industrial applications of this compound are not extensively documented, its chemical nature as a substituted benzoic acid and a secondary metabolite from lichens suggests several potential avenues for its integration into materials science and industrial processes. Future research in these areas could unlock novel applications for this compound.

The structural characteristics of this compound, particularly its aromatic ring, carboxylic acid group, and hydroxyl group, make it a candidate for use as a monomer or a modifying agent in the synthesis of polymers. Benzoic acid derivatives are utilized in the production of various polymers, and the specific substitutions on this compound could impart unique properties such as thermal stability, UV resistance, or altered solubility to new materials. For instance, derivatives of 4-methoxybenzoic acid have been explored in the synthesis of liquid crystal polymer (LCP) materials researchgate.net. This suggests that this compound could be investigated for similar applications, potentially leading to the development of advanced polymers with tailored properties.

As a lichen-derived secondary metabolite, the compound is part of a class of substances known for their ecological roles, including providing protection against UV radiation mdpi.comnih.gov. This inherent property could be exploited in materials science. Future research could focus on incorporating this compound into coatings, films, or textiles to enhance their UV-blocking capabilities. Such materials would be valuable in applications ranging from protective coatings for outdoor equipment to UV-filtering fabrics for apparel.

The presence of both a hydroxyl and a carboxylic acid group offers sites for chemical modification, allowing the compound to be used as a versatile building block in organic synthesis. Methoxybenzoic acids and their derivatives are recognized as important intermediates in the preparation of more complex organic compounds fishersci.comchemicalbook.com. For example, the related compound 2-Hydroxy-4-methoxybenzoic acid is used in the synthesis of 1,3,4-oxadiazole derivatives, and its methyl ester is an intermediate for pharmaceuticals and agrochemicals sigmaaldrich.comchemimpex.com. Similarly, this compound could serve as a precursor in industrial chemical synthesis for the production of specialty chemicals, dyes, or other functional molecules.

Lichen secondary metabolites are also known to be effective metal chelators mdpi.com. This ability to bind with metal ions could be explored in industrial processes such as wastewater treatment or bioremediation. Research could investigate the efficacy of this compound in sequestering heavy metals from contaminated water sources. Furthermore, its antiseptic properties, a characteristic noted in the related p-Anisic acid, could be beneficial chemicalbook.com.

A summary of the potential applications based on the compound's chemical nature is presented in the table below.

| Potential Application Area | Relevant Chemical Feature | Projected Function |

| Polymer Science | Aromatic ring, carboxylic and hydroxyl groups | Monomer or modifying agent for polymers like Liquid Crystal Polymers (LCPs). |

| UV Protection | Natural product of lichens | UV-absorbing additive in coatings, films, and textiles. |

| Chemical Synthesis | Reactive functional groups | Precursor for specialty chemicals, dyes, and other organic molecules. |

| Environmental Remediation | Metal chelating properties | Agent for sequestering heavy metals in wastewater treatment. |

Further research is necessary to fully explore and validate these potential non-clinical applications. The development of efficient and scalable methods for the synthesis or extraction of this compound will be a crucial step in realizing its potential in materials science and industrial settings.

Q & A

Q. What are the recommended synthetic routes for 2-Hydroxy-4-methoxy-6-propylbenzoic acid?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or esterification followed by selective deprotection. For example, a propyl group can be introduced using a strong acid catalyst (e.g., concentrated sulfuric acid) in a reaction analogous to the synthesis of 2-Ethyl-6-hydroxybenzoic acid . Purification typically involves column chromatography or recrystallization. Key steps include:

- Protecting the hydroxyl group with a methoxy moiety during alkylation.

- Hydrolysis of intermediates under controlled pH to retain the carboxylic acid functionality.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Handling : Use gloves, lab coats, and eye protection. Avoid inhalation/contact; employ fume hoods for synthesis steps .

- Storage : Store in airtight containers at ambient temperatures (20–25°C) away from light and moisture to prevent degradation of the hydroxyl and carboxylic acid groups .

Q. What analytical techniques are optimal for characterizing this compound?

- Methodological Answer :

- Structural Confirmation :

- NMR (¹H and ¹³C) to resolve aromatic proton environments and substituent positions .

- Mass Spectrometry (MS) for molecular weight verification (e.g., exact mass: ~224.1052 g/mol).

- Purity Assessment :

- HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound be resolved?

- Methodological Answer : Discrepancies in bioactivity studies (e.g., antimicrobial vs. no activity) may arise from:

- Assay Variability : Standardize protocols (e.g., MIC values in bacterial strains) and include positive controls (e.g., known antibiotics) .

- Structural Analogues : Compare results with structurally related compounds like 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid to identify substituent-specific effects .

Q. What strategies improve the yield of this compound in multi-step synthesis?

- Methodological Answer :

- Catalyst Optimization : Replace sulfuric acid with milder Lewis acids (e.g., FeCl₃) to reduce side reactions .

- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and adjust reaction times.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving reaction efficiency.

Q. How does the propyl substituent influence the compound’s physicochemical properties compared to analogs?

- Methodological Answer : The propyl group increases lipophilicity, affecting:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.